3-(2-furyl)-N-(4-morpholinyl)acrylamide
Description
3-(2-Furyl)-N-(4-morpholinyl)acrylamide is an acrylamide derivative characterized by a furan ring at the β-position and a morpholine substituent on the nitrogen atom. The morpholine group contributes to its solubility in polar solvents and may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-N-morpholin-4-ylprop-2-enamide |
InChI |
InChI=1S/C11H14N2O3/c14-11(4-3-10-2-1-7-16-10)12-13-5-8-15-9-6-13/h1-4,7H,5-6,8-9H2,(H,12,14)/b4-3+ |
InChI Key |
MVYKFBNNNRHVHS-ONEGZZNKSA-N |
SMILES |
C1COCCN1NC(=O)C=CC2=CC=CO2 |
Isomeric SMILES |
C1COCCN1NC(=O)/C=C/C2=CC=CO2 |
Canonical SMILES |
C1COCCN1NC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several acrylamide derivatives, differing primarily in substituents on the acrylamide core and the nitrogen atom. Key analogues include:
Key Observations :
- The morpholine group in 3-(2-furyl)-N-(4-morpholinyl)acrylamide provides a balance between hydrophilicity and conformational flexibility, contrasting with the lipophilic chlorobenzyl group in CCG-6920 .
- Sulfonamide analogues (e.g., BIZGOI) exhibit stronger hydrogen-bonding interactions, which may improve crystallinity but reduce solubility compared to morpholine derivatives .
Physicochemical Properties
Physical properties vary significantly based on substituents:
Key Observations :
- Morpholine-containing acrylamides are typically soluble in polar solvents due to the tertiary amine and oxygen atoms in the morpholine ring .
- Halogenated derivatives (e.g., chloro- or bromo-substituted) exhibit higher molecular weights and melting points, likely due to increased van der Waals interactions .
Key Observations :
- While direct data for this compound are lacking, morpholine derivatives are often explored for CNS-targeted therapies due to their blood-brain barrier permeability .
- Antioxidant and anti-inflammatory activities in analogues correlate with electron-donating groups (e.g., hydroxyl or methoxy substituents) on the aromatic rings .
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